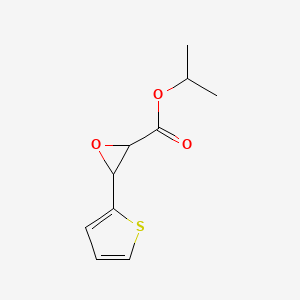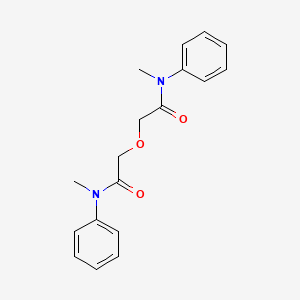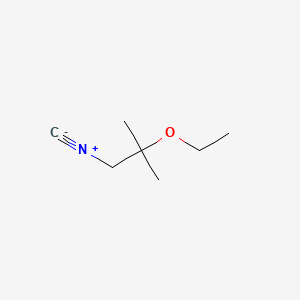
Pentatriaconta-1,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatriaconta-1,7-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon with two double bonds located at the first and seventh carbon atoms. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentatriaconta-1,7-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by elimination with a strong base can yield the desired diene . Another method involves the dehydration of alcohols, where the removal of water from diols can produce conjugated dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes These processes often utilize catalysts to enhance reaction rates and yields
Analyse Chemischer Reaktionen
Types of Reactions
Pentatriaconta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The compound can undergo electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons or alkyl halides.
Wissenschaftliche Forschungsanwendungen
Pentatriaconta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of long-chain dienes.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of pentatriaconta-1,7-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions such as the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a cyclic product . This reaction is facilitated by the electron-rich nature of the diene, which interacts with the electron-deficient dienophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure to 1,3-butadiene.
1,4-Pentadiene: A non-conjugated diene with two isolated double bonds.
Uniqueness
Pentatriaconta-1,7-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical and physical properties compared to shorter dienes like 1,3-butadiene and isoprene .
Eigenschaften
CAS-Nummer |
138538-53-1 |
|---|---|
Molekularformel |
C35H68 |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
pentatriaconta-1,7-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3 |
InChI-Schlüssel |
YEXWSNPACHEDRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


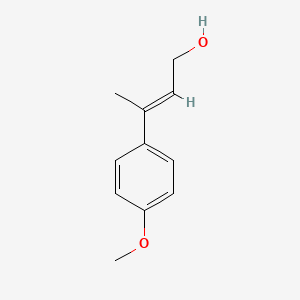
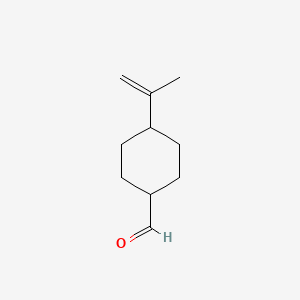
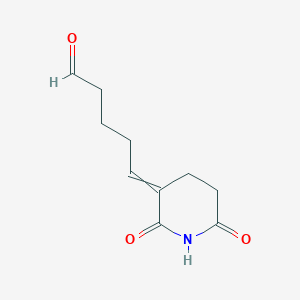
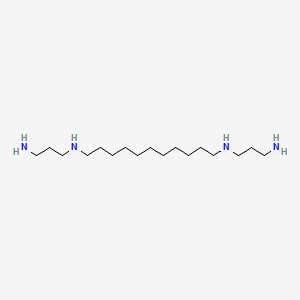
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
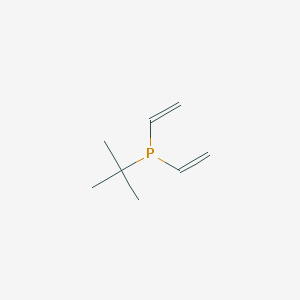
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
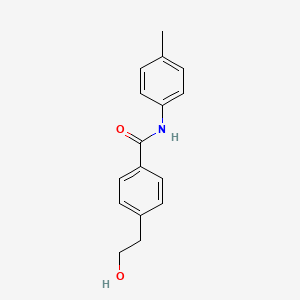
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
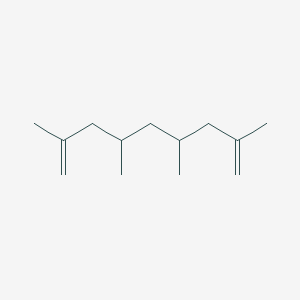
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
